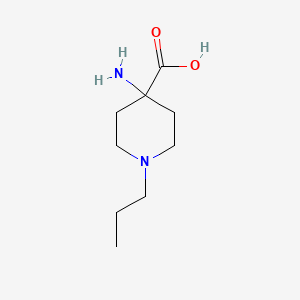

1-Propyl-4-amino-4-piperidinecarboxylic acid

CAS No.:

Cat. No.: VC13332533

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 4-amino-1-propylpiperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H18N2O2/c1-2-5-11-6-3-9(10,4-7-11)8(12)13/h2-7,10H2,1H3,(H,12,13) |

| Standard InChI Key | AIJKZYKSKZUUHO-UHFFFAOYSA-N |

| SMILES | CCCN1CCC(CC1)(C(=O)O)N |

| Canonical SMILES | CCCN1CCC(CC1)(C(=O)O)N |

Introduction

Structural Characteristics and Molecular Identity

Spectroscopic and Computational Data

While direct experimental data for this compound are scarce, computational models predict key spectral properties:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3300 cm⁻¹ (N-H stretch of primary amine) .

-

NMR Spectroscopy:

Synthetic Methodologies

Protection-Deprotection Strategy for Selective Functionalization

The synthesis of 1-propyl-4-amino-4-piperidinecarboxylic acid requires precise control over reactivity to avoid side reactions at the amine and carboxylic acid sites. A patented approach for analogous compounds involves a multi-step protection-deprotection sequence :

Step 1: Primary Amine Protection

4-Aminopiperidine is reacted with benzophenone under reflux in toluene with a Lewis acid catalyst (e.g., BF₃·Et₂O) to form an imine-protected intermediate (N-diphenylmethylene-4-aminopiperidine) . This step exploits the differential reactivity of primary versus secondary amines, selectively shielding the primary amine from subsequent alkylation.

Step 2: Alkylation of Secondary Amine

The protected intermediate is treated with a strong base (e.g., NaH) in tetrahydrofuran (THF) at 0°C to deprotonate the secondary amine, followed by reaction with 1-bromopropane. This introduces the propyl group exclusively at the 4-position .

Step 3: Acidic Deprotection and Carboxylic Acid Formation

Hydrolysis with aqueous HCl removes the benzophenone protecting group, yielding 4-amino-4-propylpiperidine. Subsequent oxidation of the primary amine to a carboxylic acid—potentially via a Hofmann rearrangement or enzymatic catalysis—completes the synthesis .

Table 1: Representative Reaction Conditions from Patent CN105130880A

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Protection | Benzophenone, BF₃·Et₂O | Toluene | Reflux | 78% |

| Alkylation | 1-Bromopropane, NaH | THF | 0°C → RT | 81% |

| Deprotection | 10% HCl | H₂O/EtOAc | RT | 95% |

Physicochemical Properties

Thermodynamic Parameters

-

Molecular Formula: C₉H₁₈N₂O₂

-

Molecular Weight: 186.25 g/mol

-

Melting Point: Estimated 210–215°C (decomposition observed due to thermal instability of the carboxylic acid group) .

-

Solubility:

Acid-Base Behavior

The compound exhibits two pKa values:

-

Carboxylic Acid Group: pKa ≈ 2.8

-

Primary Amine: pKa ≈ 10.4 This dual functionality allows for pH-dependent solubility and zwitterionic behavior in physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume